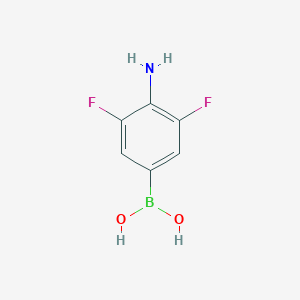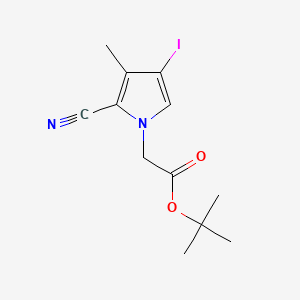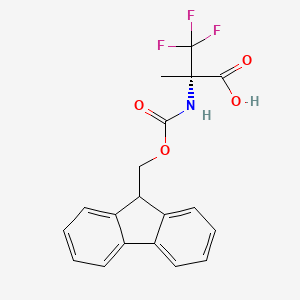
Fmoc-L-a-trifluoromethyl-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-a-trifluoromethyl-Ala: is a derivative of alanine, an amino acid, where the alpha hydrogen is replaced by a trifluoromethyl group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-a-trifluoromethyl-Ala typically involves the following steps:
Protection of the Amino Group: The amino group of L-a-trifluoromethyl-Ala is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected amino acid using automated peptide synthesizers.
Purification: Purification of the product using techniques like crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-L-a-trifluoromethyl-Ala can undergo oxidation reactions, typically involving the trifluoromethyl group.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deprotected amino acids.
Substitution: Formation of azides or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
- Acts as a building block for the design of novel enzymes and catalysts .
Biology:
- Utilized in the study of protein-protein interactions and enzyme mechanisms.
- Serves as a probe in biochemical assays to study enzyme activity .
Medicine:
- Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
- Explored for its role in the development of peptide-based vaccines .
Industry:
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
- Used in the development of novel materials and nanostructures .
Mecanismo De Acción
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Molecular Targets and Pathways:
- Targets include enzymes involved in peptide bond formation and cleavage.
- Pathways involve the activation and deprotection of amino acids during peptide synthesis .
Comparación Con Compuestos Similares
Fmoc-L-alanine: Similar structure but lacks the trifluoromethyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group.
Fmoc-L-valine: Contains an isopropyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in Fmoc-L-a-trifluoromethyl-Ala imparts unique chemical properties, such as increased lipophilicity and stability.
- This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability .
Propiedades
Fórmula molecular |
C19H16F3NO4 |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
Clave InChI |
WDBDMOCINHCAEN-SFHVURJKSA-N |
SMILES isomérico |
C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


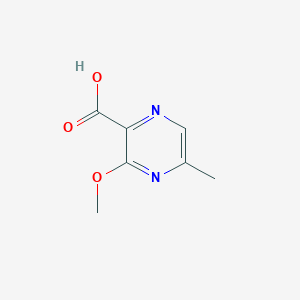
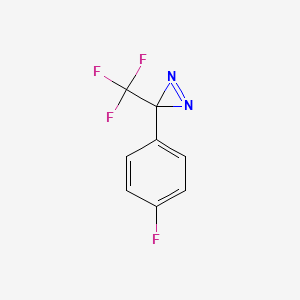


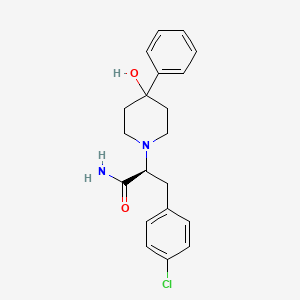
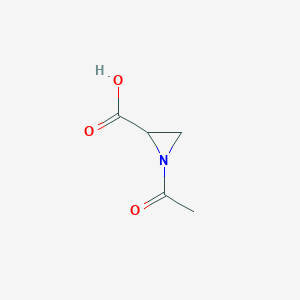
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
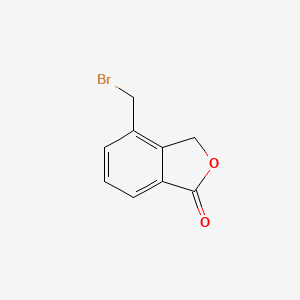
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
